3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid structure elucidation
3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the structural elucidation of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven workflow, emphasizing the rationale behind experimental choices and the synergy between different analytical techniques to build an unassailable structural proof.
Introduction
3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (Molecular Formula: C₁₅H₉F₃O₄, Molecular Weight: 310.22 g/mol ) is a biphenyl dicarboxylic acid derivative featuring a trifluoromethyl substituent.[1][2] Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3] Therefore, unambiguous confirmation of its molecular structure is a critical step in any research or development pipeline.
This guide will detail a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to create a self-validating system for structural confirmation.[4][5][6]
Strategic Workflow for Structure Elucidation
The elucidation process is a logical progression, starting from the confirmation of molecular mass and elemental composition, moving to the identification of functional groups, and culminating in the precise mapping of the atomic connectivity. Each step provides a piece of the puzzle, and the consistency across all data sets provides the ultimate confirmation.
Caption: A strategic workflow for structure elucidation.
Mass Spectrometry: The First Pillar of Confirmation
Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, thereby validating the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) in negative ion mode is the preferred method for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution data.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Data & Interpretation
The primary goal is to confirm the molecular formula C₁₅H₉F₃O₄.
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |
| [M-H]⁻ | 309.0431 | ~309.0435 | Confirms the molecular weight of 310.22 g/mol . |
| [M+Na-2H]⁻ | 331.0250 | ~331.0253 | A common sodium adduct for dicarboxylic acids in negative ESI. |
| [M-H-CO₂]⁻ | 265.0533 | ~265.0536 | Fragmentation via loss of a carboxyl group, indicative of a carboxylic acid. |
The high resolution allows for the differentiation of the molecular formula from other possibilities with the same nominal mass. For example, C₁₆H₅F₃N₂O₂ has a similar nominal mass but a distinct exact mass.
Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding
Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[5] For 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, we expect to see characteristic absorptions for the carboxylic acid and aromatic functionalities.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr and pressed into a pellet.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][9] |
| ~1710 (strong) | C=O stretch (Carboxylic Acid) | The strong absorption is indicative of the carbonyl group in a hydrogen-bonded dimer.[8][9] Conjugation with the aromatic ring may slightly lower this frequency. |
| 1600-1450 | C=C stretch (Aromatic) | Multiple sharp peaks in this region confirm the presence of the benzene rings. |
| 1300-1100 | C-F stretch (Trifluoromethyl) | Strong, characteristic absorptions in this region are indicative of the C-F bonds of the CF₃ group. |
| ~900-690 | C-H bend (Aromatic) | The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations. For a 1,3,5-trisubstituted ring, a strong band is expected around 880-860 cm⁻¹ and 730-675 cm⁻¹. |
The presence of both the broad O-H stretch and the strong C=O stretch provides compelling evidence for the two carboxylic acid groups.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[6][12] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the carbon-hydrogen framework and the fluorine substitution.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ossila.com [ossila.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
